2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is Toll-like receptor 7 (TLR7) . TLR7 is an important member of pattern recognition receptors (PRRs) that play a critical role in the innate immune response .
Mode of Action
The compound interacts with TLR7, acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to TLR7, triggering an immune response.
Biochemical Pathways
The activation of TLR7 initiates a cascade of biochemical reactions leading to the production of cytokines, which are crucial for the innate immune response
Result of Action
The activation of TLR7 by the compound leads to an enhanced immune response. This can be particularly beneficial in the context of antiviral defense, as the immune system is more readily activated to combat viral pathogens .
Properties
IUPAC Name |
2-(4-methylphenyl)-6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-2-4-15(5-3-14)20-21-12-16-13-23(11-10-19(16)22-20)17-6-8-18(9-7-17)24(25)26/h2-9,12H,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJQLFHXKOJJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3CN(CCC3=N2)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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